
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is an organic compound with the molecular formula C11H19BrO3. It is a brominated ester that features a ketone group and multiple methyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate can be synthesized through the reaction of zinc enolates of alkyl esters of substituted 4-bromo-3-oxoalkanoic acids with aldehydes . The reaction typically involves the formation of zinc enolates under specific conditions, followed by their reaction with aliphatic, unsaturated, or aromatic aldehydes to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Condensation Reactions: The ester group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted esters or amides.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and ketone groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate involves its reactivity due to the presence of the bromine atom, ketone group, and ester group. These functional groups allow it to participate in various chemical reactions, targeting specific molecular pathways and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate
- Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate
- Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
Uniqueness
Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to similar compounds. The presence of the additional methyl group at the 5-position differentiates it from other brominated esters, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
651726-04-4 |
|---|---|
Formule moléculaire |
C11H19BrO3 |
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate |
InChI |
InChI=1S/C11H19BrO3/c1-6-15-10(14)11(4,5)9(13)8(12)7(2)3/h7-8H,6H2,1-5H3 |
Clé InChI |
JKXYNBXBIMSFIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=O)C(C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



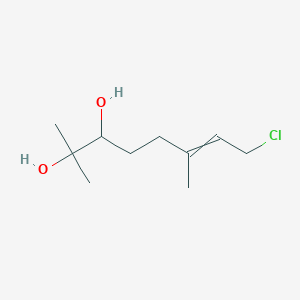
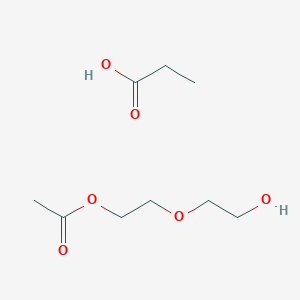
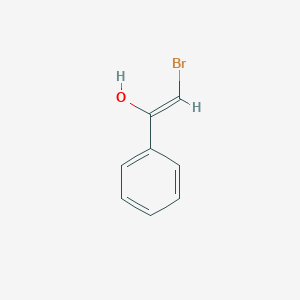

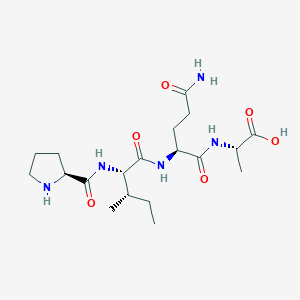
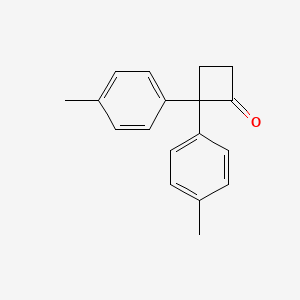

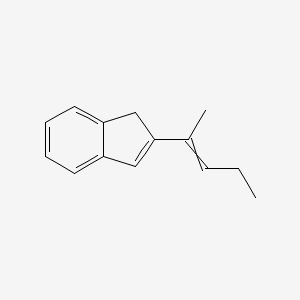
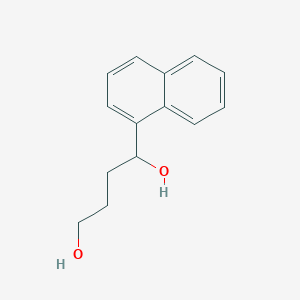
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
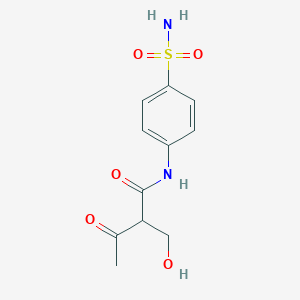
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
